2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a chloro-substituted pyridine moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Introduction of Chloro-pyridine Moiety: : The chloro-pyridine group is introduced through nucleophilic substitution reactions.
Esterification: : The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups.
Substitution: : Nucleophilic substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like sodium cyanide (NaCN) and aprotic solvents are typically employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry and Biology
In chemistry and biology, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine
In the field of medicine, this compound may have potential applications in drug discovery and development. Its structural features could be exploited to design new therapeutic agents with specific biological activities.
Industry
In industry, this compound could be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a useful reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific applications. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester include:
2-(6-Chloro-pyridin-3-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
2-(6-Chloro-pyridin-3-ylmethoxymethyl)-morpholine-1-carboxylic acid tert-butyl ester
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the pyrrolidine ring and the chloro-pyridine group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 2-[(6-chloropyridin-3-yl)methoxymethyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-8-4-5-13(19)11-21-10-12-6-7-14(17)18-9-12/h6-7,9,13H,4-5,8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDLASRGYLOENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COCC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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